Hydrazide derivative 3

Description

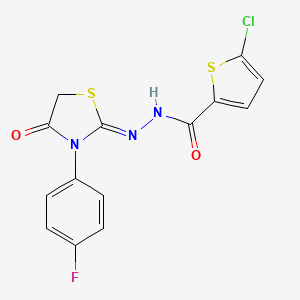

Structure

3D Structure

Properties

Molecular Formula |

C14H9ClFN3O2S2 |

|---|---|

Molecular Weight |

369.8 g/mol |

IUPAC Name |

5-chloro-N-[(Z)-[3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino]thiophene-2-carboxamide |

InChI |

InChI=1S/C14H9ClFN3O2S2/c15-11-6-5-10(23-11)13(21)17-18-14-19(12(20)7-22-14)9-3-1-8(16)2-4-9/h1-6H,7H2,(H,17,21)/b18-14- |

InChI Key |

SDAYOLNMRBBFQH-JXAWBTAJSA-N |

Isomeric SMILES |

C1C(=O)N(/C(=N/NC(=O)C2=CC=C(S2)Cl)/S1)C3=CC=C(C=C3)F |

Canonical SMILES |

C1C(=O)N(C(=NNC(=O)C2=CC=C(S2)Cl)S1)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Strategic Retrosynthesis of Hydrazide Derivative 3

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. egrassbcollege.ac.in For our target molecule, N'-benzoylbenzohydrazide, the analysis reveals several viable synthetic pathways.

The most apparent disconnection is at the amide bonds (C-N bonds). This leads to two primary retrosynthetic routes:

Route A: Acylation of a Hydrazide. This pathway involves disconnecting one of the C-N bonds to yield benzohydrazide (B10538) and an acylating agent like benzoyl chloride. Benzohydrazide itself can be further disconnected via its C-N bond to benzoic acid (or an ester derivative) and hydrazine (B178648). This is often the most practical and common approach.

Route B: Symmetrical Coupling. This approach involves the theoretical coupling of two benzoyl radicals with a hydrazine dinitrogen source, which is less common in practice. A more feasible variant involves the reaction of a benzoic acid derivative with hydrazine.

The retrosynthetic scheme can be visualized as follows:

Figure 1: Retrosynthetic Analysis of N'-benzoylbenzohydrazide

This analysis identifies benzoic acid, benzoyl chloride, and hydrazine as the fundamental starting materials for the synthesis.

Conventional and Modern Synthetic Routes to Access the Hydrazide Core

Building upon the retrosynthetic analysis, several forward-synthetic methods can be employed to construct the hydrazide core.

Condensation reactions are a foundational method for forming hydrazones, which are precursors or relatives of hydrazides. Typically, a hydrazine derivative reacts with a carbonyl compound like an aldehyde or ketone to form a C=N bond. ictp.itznaturforsch.com While direct condensation of a carboxylic acid with hydrazine to form a hydrazide is challenging, the reaction of a pre-formed hydrazide with a second carbonyl compound is common. For instance, benzohydrazide can react with benzaldehyde (B42025) in the presence of a catalytic amount of acid to form N'-benzylidenebenzohydrazide. researchgate.net This hydrazone can then be subjected to further transformations. The synthesis of hydrazones is often carried out in solvents like ethanol (B145695), and in some cases, can be accelerated by mechanochemical methods or solid-state melt reactions. mdpi.comrsc.org

The most common and straightforward method for preparing acyl hydrazides is the hydrazinolysis of esters. mdpi.comresearchgate.net This reaction involves the nucleophilic substitution of an ester's alkoxy group (-OR) with hydrazine (H₂NNH₂). researchgate.net To synthesize the intermediate benzohydrazide, methyl benzoate (B1203000) or ethyl benzoate is refluxed with hydrazine hydrate (B1144303) in a solvent like ethanol. iscientific.org The reaction is typically efficient, and the resulting hydrazide often precipitates from the solution upon cooling, simplifying purification. mdpi.comoup.com

For the synthesis of the target molecule, N'-benzoylbenzohydrazide, one could first synthesize benzohydrazide from methyl benzoate and hydrazine hydrate. iscientific.org Subsequently, the benzohydrazide is reacted with a second equivalent of an acylating agent, such as benzoyl chloride, in a Schotten-Baumann type reaction to yield the final product. A one-pot synthesis is also feasible where an ester is reacted directly with a pre-formed hydrazide, though this is less common for symmetrical diacylhydrazines. researchgate.net

Table 1: Examples of Ester Hydrazinolysis for Hydrazide Synthesis

| Ester Substrate | Hydrazine Source | Solvent | Conditions | Product | Yield (%) | Reference |

| Methyl Benzoate | Hydrazine Hydrate | Ethanol | Reflux, 4h | Benzohydrazide | High | iscientific.org |

| Ethyl Cyanoacetate | Hydrazine Hydrate | Ethanol | 0°C | Cyanoacetic acid hydrazide | High | iscientific.org |

| Ethyl Esters | Hydrazine Hydrate | Ethanol | Reflux, 1.5-12h | Fenamic Hydrazides | Good | mdpi.com |

| Dimethyl Azelate | Hydrazine Hydrate | Methanol | 60°C, Continuous Flow | Azelaic Dihydrazide | 93% | osti.gov |

Modern synthetic chemistry has seen the rise of C-H activation as a powerful tool for forming C-N bonds. scispace.comucl.ac.uk This approach avoids the need for pre-functionalized starting materials. For the synthesis of hydrazide derivatives, Rh(III)-catalyzed C-H activation of aldehyde hydrazones has been used to create functionalized 1H-indazoles, demonstrating the utility of the N-N bond as a directing group. rsc.org Another strategy involves the Rh(III)-catalyzed C-H activation of arylimidates followed by a Cu-catalyzed N-N bond formation with organo azides to produce substituted 1H-indazoles. acs.org While direct double C-H activation to form a symmetrical diacylhydrazine like N'-benzoylbenzohydrazide is not a standard method, the principles demonstrate the potential for novel synthetic routes to complex hydrazides.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, maximizing atom economy and procedural simplicity. nih.govbeilstein-journals.orgdovepress.com Isocyanide-based MCRs, such as the Ugi reaction, are particularly versatile. mdpi.com In a relevant example, a Ugi reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide can be adapted using hydrazine derivatives. For instance, mono-Boc-protected hydrazine can participate in Ugi-tetrazole synthesis, which after deprotection and cyclization, can lead to complex heterocyclic scaffolds. acs.org While a direct MCR to N'-benzoylbenzohydrazide is not typical, these methods are invaluable for generating libraries of structurally diverse and complex hydrazide derivatives in a single step. dovepress.com

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency while minimizing reaction time and environmental impact.

In condensation reactions , catalysts such as technical iodine or glacial acetic acid can be used in small amounts to accelerate the formation of hydrazones. mdpi.comresearchgate.net Microwave irradiation has also been employed to synthesize acyl hydrazones, often leading to shorter reaction times and higher yields compared to conventional heating. mdpi.com

For C-H activation and other metal-catalyzed couplings, the choice of catalyst and ligand is paramount. Nickel(II)-bipyridine complexes have been used for photochemical C-N coupling, and palladium with MOP-type ligands facilitates N-arylation of hydrazides. organic-chemistry.org Heterogeneous catalysts, such as Cu(II)-hydrazide complexes supported on silica (B1680970) gel, offer advantages in terms of reusability and ease of product isolation. acs.org Optimization often involves screening different metal precursors, ligands, bases, solvents, and temperatures to find the ideal combination for a specific transformation. For example, in the synthesis of sulfonyl hydrazides, reacting at -40 °C in acetonitrile (B52724) was found to be optimal. kit.edu The use of organocatalysts like L-proline is also gaining traction due to their stability, low toxicity, and cost-effectiveness. mdpi.com

Table 2: Optimization of Conditions for Hydrazide Synthesis

| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Key Finding | Reference |

| Sulfonyl Hydrazide Synthesis | Chlorobenziodoxolone/TBAI | Acetonitrile | -40 | Lower temperatures improved yield and reduced side products. | kit.edu |

| Fatty Hydrazide Synthesis | Lipozyme RMIM (lipase) | n-hexane | 40 | Enzymatic catalysis at mild temperature provided good conversion. | researchgate.net |

| Hydrazide Synthesis | L-Proline (5 mol%) | - | 80 | Organocatalyst gave 90% yield and was reusable. | mdpi.com |

| N-arylation of Hydrazides | CuI / Cs₂CO₃ | - | - | Effective for coupling with aryl iodides. | organic-chemistry.org |

Stereoselective and Regioselective Synthesis of this compound

The synthesis of structurally complex hydrazide derivatives, particularly those containing stereocenters, demands precise control over stereoselectivity and regioselectivity. N-acylhydrazones are a key class of hydrazide derivatives that feature a C=N double bond, which can exist as E/Z stereoisomers, and their synthesis and reactions often involve the creation of new stereocenters. mdpi.comsemanticscholar.org

Stereoselective Synthesis: The asymmetric synthesis of chiral amines and related structures often employs chiral N-acylhydrazones as key intermediates. researchgate.netnih.gov These are typically prepared by condensing a chiral auxiliary-containing hydrazide with an aldehyde or ketone. researchgate.net One successful strategy involves using N-aminooxazolidinones derived from commercially available materials. acs.org Radical additions to the C=N bond of these chiral N-acylhydrazones can proceed with a high degree of stereoselectivity, often promoted by a Lewis acid. researchgate.netnih.gov The Lewis acid, such as zinc chloride (ZnCl₂), can form a chelate with the N-acylhydrazone, creating a rigid conformational structure that exposes one face of the C=N bond to attack, leading to a specific stereochemical outcome. researchgate.netacs.org For example, tin-mediated radical additions of alkyl iodides to N-acylhydrazones derived from propionaldehyde (B47417) have yielded diastereomeric ratios as high as 99:1. acs.org

Another powerful technique for achieving stereospecificity is Crystallization-Induced Dynamic Resolution (CIDR). acs.org This process is applicable when the desired stereoisomer and its counterpart are in equilibrium in solution. Under specific crystallization conditions, the desired isomer selectively precipitates, shifting the equilibrium in the solution towards its formation. This allows for a theoretical yield of up to 100% for a single stereoisomer from a racemic mixture. nih.govdigitellinc.com This method has been effectively used for the large-scale production of chiral molecules. nih.gov

The table below illustrates the effect of different Lewis acids on the diastereoselectivity of a representative radical addition to a chiral N-acylhydrazone.

| Catalyst (Lewis Acid) | Diastereomeric Ratio (dr) | Reference |

| None | 2:1 | nih.gov |

| ZnCl₂ | 99:1 | acs.orgnih.gov |

| InCl₃ | >95:5 | nih.gov |

| Boron Trifluoride (BF₃) | 1:9 (Reversed Selectivity) | researchgate.net |

Regioselective Synthesis: Regioselectivity becomes critical when a molecule contains multiple reactive sites. For hydrazide derivatives, this can involve distinguishing between different nucleophilic nitrogen atoms or different electrophilic sites. For instance, in the synthesis of 6-[(2-(arylidene)hydrazinyl)]nicotinohydrazides, the reaction of 6-hydrazinonicotinic acid hydrazide with various aldehydes occurs chemoselectively at the more reactive hydrazine moiety, leaving the hydrazide group intact for further transformations. arkat-usa.org

Palladium-catalyzed cross-coupling reactions also offer a powerful tool for the regioselective synthesis of aryl hydrazides, allowing for the specific formation of a C-N bond at a designated position on an aromatic ring. scirp.org Furthermore, multicomponent reactions can provide highly regioselective access to complex heterocyclic systems from simple precursors. A notable example is the metal-free, three-component reaction of aldehydes, sulfonyl hydrazides, and 2-bromo-3,3,3-trifluoropropene, which yields 3-trifluoromethylpyrazoles with high regioselectivity. acs.orgnih.gov

Implementation of Green Chemistry Principles in Synthesis

Key green approaches for the synthesis of N-acylhydrazones include:

Solvent-Free Synthesis: Conducting reactions without a solvent (neat) or through mechanochemical methods like grinding significantly reduces solvent waste. acs.orgresearchgate.netrsc.org Grinding an aldehyde and a hydrazide with a catalytic amount of acetic acid can produce N-acylhydrazones in high purity and yield, often stereoselectively, without bulk solvents. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields compared to conventional heating. mdpi.comacs.orgrsc.orgasianpubs.orgresearchgate.net The synthesis of N-acylhydrazones has been achieved in 2.5–10 minutes in high yields under solvent-free microwave conditions. acs.orgresearchgate.net

Use of Greener Solvents: When a solvent is necessary, replacing toxic organic solvents with environmentally benign alternatives like water or ethanol is a core principle of green chemistry. scispace.comchemmethod.com Deep-eutectic solvents (DES), which are biodegradable and have low toxicity, have also been used as both the solvent and catalyst for hydrazone synthesis. thieme-connect.comresearchgate.net

Catalyst-Free and Alternative Catalysis: Many green protocols aim to eliminate the need for catalysts or replace harsh acid catalysts with milder, reusable alternatives like L-proline or ionic liquids. mdpi.comrsc.orgrsc.org

The following table compares conventional and green synthesis methods for a representative N-acylhydrazone.

| Method | Solvent | Catalyst | Time | Yield | Reference |

| Conventional | Ethanol | Acetic Acid | 3-7 hours | ~65% | chemmethod.com |

| Microwave (Neat) | None | None | 2.5-10 min | >90% | acs.org |

| Grinding | None | Acetic Acid | 5-15 min | >95% | rsc.org |

| Deep-Eutectic Solvent | ZnCl₂/Urea | ZnCl₂/Urea | 2-6 min | 96% | thieme-connect.com |

| Ultrasound | Ethanol | None | 15-30 min | >85% | ekb.eg |

Considerations for Scalable and Industrial Synthesis

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces a new set of challenges focused on cost, efficiency, safety, and robustness. google.com For hydrazide derivatives, scalability requires moving beyond specialized reagents and complex purification methods like chromatography.

Key considerations include:

Process Optimization: Industrial processes favor one-pot reactions and minimize intermediate workup steps. google.com The choice of starting materials is crucial; inexpensive and readily available esters are often preferred over more reactive but hazardous acyl chlorides. google.comgoogle.com

Purification: Large-scale purification relies heavily on crystallization rather than chromatography. nih.gov Developing a robust crystallization process is essential for obtaining the final product with high purity. The use of solvent-free or minimal-solvent reactions, such as those employing twin-screw extrusion (TSE), can yield products that are pure enough to not require further workup, making the process highly efficient for manufacturing. acs.org

Safety and Efficiency: The use of hydrazine hydrate, a toxic and reactive substance, must be carefully managed. google.com Efficient processes use minimal excess of such reagents. google.com Solvent-free reactions improve not only the green profile but also the volumetric efficiency of reactors, increasing throughput. google.com Technologies like TSE are being explored for the continuous, solvent-free synthesis of hydrazone-based active pharmaceutical ingredients (APIs) at kg-per-hour scales. acs.org

Energy Consumption: Optimizing energy usage is critical for cost-effective industrial production. Heat exchanger networks and pinch technology analysis can be used to recover and reuse heat from exothermic reactions, significantly reducing external energy demands. mdpi.com For example, in the industrial production of hydrazine hydrate, such optimizations have been shown to reduce utility consumption by over 60%. mdpi.com

The table below summarizes key parameters for scalable synthesis methods.

| Technology | Key Advantage | Scale | Solvent Use | Reference |

| Batch Reactor (Optimized) | High yield, simple operation | Tons | Solvent-free | google.com |

| Twin-Screw Extrusion (TSE) | Continuous process, high conversion, minimal workup | kg/hr to ton/hr potential | Solvent-free or minimal | acs.org |

| Microwave Reactor | Rapid reaction time, high yield | Grams to Kilograms | Often solvent-free | acs.orgresearchgate.net |

| Crystallization-Induced Dynamic Resolution (CIDR) | High stereochemical purity (>99%), high yield | Kilograms | Required for resolution | acs.orgnih.gov |

Advanced Structural Elucidation and Spectroscopic Analysis

Techniques for Comprehensive Structural Characterization

A multi-faceted approach is essential for the thorough structural characterization of hydrazide derivatives. The synthesis and characterization of novel hydrazide derivatives often involve a combination of analytical methods to confirm their proposed structures. dergipark.org.trmdpi.comderpharmachemica.com These techniques include elemental analysis, which provides the empirical formula, alongside spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. dergipark.org.trmdpi.comderpharmachemica.comeurjchem.com For crystalline compounds, single-crystal X-ray diffraction provides definitive information about the solid-state structure. eurjchem.comnih.gov Computational studies, such as Density Functional Theory (DFT), are also frequently employed to complement experimental data, helping to predict structures and interpret spectroscopic results. researchgate.netnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular framework of hydrazide derivatives by mapping the connectivity of atoms.

¹H-NMR Spectroscopy: Proton NMR (¹H-NMR) provides detailed information about the chemical environment, number, and arrangement of protons in a molecule. For instance, in a specific benzohydrazide (B10538) derivative designated as compound 3, the ¹H-NMR spectrum showed eight distinct types of protons. researchgate.net Key signals included a singlet for methoxy (B1213986) (OCH₃) protons in the most upfield region, and various doublets and triplets for aromatic protons with specific coupling constants (J) that reveal their ortho and meta relationships. researchgate.net The disappearance of sharp hydrazide peaks and shifts in aromatic proton signals upon reaction confirm successful synthesis. researchgate.net In another study, the ¹H-NMR spectrum of a hydrazide derivative revealed four downfield signals, with two corresponding to the N=CH proton and two to the NH proton, indicating the presence of E/Z isomers. scirp.org

¹³C-NMR Spectroscopy: Carbon-13 NMR (¹³C-NMR) complements ¹H-NMR by providing information about the carbon skeleton. The spectra for novel hydrazine (B178648) and hydrazide derivatives of 3-formylchromone have been successfully determined, confirming the carbon framework of the synthesized compounds. mdpi.comresearchgate.net Theoretical NMR simulations often show good agreement with experimental chemical shifts, with deviations as low as 0.5113 ppm for ¹H and 3.816 ppm for ¹³C, further validating the structural assignments. researchgate.net

A representative ¹H-NMR data table for a hydrazide derivative is shown below:

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OCH₃ | Upfield | Singlet | - |

| Aromatic H-2 | Downfield | Doublet | J(ortho) = 7.8 |

| Aromatic H-3 | Downfield | Triplet | J(ortho) = 7.1 |

| Aromatic H-4 | Downfield | Doublet | J(meta) = 1.95 |

| Aromatic H-5 | Downfield | Triplet | J(ortho) = 7.8 |

| Aromatic H-6 | Downfield | Doublet | J(meta) = 1.95 |

This table is a generalized representation based on findings for a benzohydrazide compound. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and exploring the fragmentation patterns of hydrazide derivatives, which aids in structural confirmation. dergipark.org.trmdpi.comrsc.org

Molecular Ion Peak: The mass spectrum provides the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For example, the mass spectrum of a synthesized 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide derivative showed a molecular ion peak at m/z 321, corresponding to the molecular formula C₁₄H₁₅N₃O₂S₂. scirp.org In another case, the mass spectrum of a quinazoline (B50416) derivative (compound 3) showed a molecular ion peak at m/z 326. sapub.org

Fragmentation Analysis: The fragmentation pattern offers structural clues. High-resolution mass spectrometry can elucidate the cleavage pathways of the molecule. For 5-nitro-2-furohydrazide, principal fragmentation modes include the elimination of an N₂H₂ fragment, and the loss of •NO₂ or •OH radicals. core.ac.uk In N'-acyl derivatives, a common fragmentation involves the elimination of the acyl group. core.ac.uk The fragmentation of acetone (B3395972) and 3-heptanone (B90015) hydrazones provides characteristic ions that serve as strong evidence for their structural assignment. rsc.org For instance, the electron impact mass spectrometry (EIMS) fragmentation of 3-heptanone hydrazone derived from caprylic hydrazide shows a characteristic base peak at m/z 86 resulting from a McLafferty rearrangement. rsc.org

A summary of mass spectrometry data for a hydrazide derivative:

| Compound | Molecular Formula | [M]⁺ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| 2-(Benzo[d]thiazol-2'-ylthio) acetohydrazide derivative | C₁₄H₁₅N₃O₂S₂ | 321 | --- |

| Quinazoline derivative 3 | C₁₆H₁₄N₄O₂S | 326 | 295, 253, 132, 77 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in "Hydrazide derivative 3".

IR Spectroscopy: The IR spectra of hydrazide derivatives show characteristic absorption bands that confirm the presence of key functional groups. derpharmachemica.comscispace.com For nicotinic acid benzylidene hydrazide derivatives, characteristic bands appear in the regions of 3100-3500 cm⁻¹ for N-H stretching, 1712-1789 cm⁻¹ for the C=O (carbonyl) group, and 1550-1650 cm⁻¹ for the C=N (imine) group. epstem.net In a series of 3-formylchromone derivatives, the N-H stretch was observed around 3243 cm⁻¹, the C=O stretch at 1641 cm⁻¹, and the CH=N stretch at 1517 cm⁻¹. mdpi.com The disappearance of sharp bands characteristic of the starting hydrazide can confirm the successful completion of a synthesis reaction. researchgate.net

Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to IR spectroscopy. For benzohydrazide, a systematic vibrational analysis using both FT-IR and FT-Raman has been performed, with assignments aided by DFT calculations. researchgate.net The Raman spectrum of (E)-N'-(thiophen-2-ylmethylene)nicotinohydrazide has also been recorded and compared with theoretical calculations to make accurate vibrational assignments. primescholars.com

A table of characteristic IR absorption bands for a hydrazide derivative:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3100 - 3500 |

| C-H Stretch (Aromatic) | ~3088 |

| C-H Stretch (Aliphatic) | ~2977 |

| C=O Stretch (Amide) | 1677 - 1732 |

| C=N Stretch | 1517 - 1626 |

| SO₂ Stretch | 1307, 1152 |

Data compiled from references mdpi.comderpharmachemica.comepstem.net.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms and intermolecular interactions in the solid state. nih.gov

For a hydrazide functionalized Schiff's base, single-crystal X-ray diffraction showed that the molecule crystallizes in an orthorhombic system with a P2₁2₁2₁ space group. scispace.com The analysis revealed a puckered molecular shape with the two aromatic rings lying out-of-plane in a near anti-configuration across the C=N bond, with a torsion angle of 169.65°. scispace.com The crystal structure of another hydrazide derivative of mefenamic acid was stabilized by an intramolecular N—H⋯O hydrogen bond, and molecules were linked into chains by intermolecular N—H⋯O hydrogen bonds. iucr.org These detailed structural insights, including bond lengths, bond angles, and intermolecular contacts like hydrogen bonding and halogen bonding, are crucial for understanding the compound's properties. eurjchem.comscispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is used to study the electronic transitions within a molecule, providing information about conjugation and chromophores.

The UV-Vis spectra of hydrazide derivatives typically show absorption bands corresponding to π → π* and n → π* electronic transitions. epstem.net For (1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine, the UV-Vis spectra indicated these transitions and confirmed intermolecular charge transfer. researchgate.net In a series of Co(III) complexes with hydrazide derivatives, the ligands themselves showed strong peaks around 234-248 nm (π → π* of the aromatic ring), 263-300 nm (π → π* of the azomethine group), and 342-385 nm (n → π* of the azomethine group). nih.gov Upon complexation, new bands corresponding to metal-to-ligand charge transfer (MLCT) transitions appeared at higher wavelengths. nih.gov Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often used to simulate and interpret the experimental UV-Vis spectra. researchgate.netmdpi.commdpi.com

A table summarizing typical UV-Vis absorption bands for a hydrazide ligand:

| Electronic Transition | Wavelength Range (nm) |

| π → π* (Aromatic) | 234 - 248 |

| π → π* (Azomethine) | 263 - 300 |

| n → π* (Azomethine) | 342 - 385 |

Data from a study on hydrazide derivative ligands. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a vital technique for determining the absolute configuration and studying the stereochemical properties of chiral hydrazide derivatives. wikipedia.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org

This technique has been effectively used to assign the configuration of 5-substituted pyrazolidin-3-ones, which are related to hydrazides. acs.org The sign of the n→π* Cotton effect observed in the CD spectrum can be directly related to the stereochemistry of the molecule. acs.org For complex chiral molecules, CD spectroscopy, in combination with theoretical calculations, can elucidate the solution-state conformations and absolute configurations. nih.govresearchgate.net For example, the application of CD spectroscopy was crucial in monitoring the formation of chiral self-assembly structures directed by lanthanide ions with chiral hydrazide-based ligands, allowing for the determination of binding constants. rsc.org Vibrational Circular Dichroism (VCD), an infrared-based chiroptical technique, can also provide detailed structural information, especially when enhanced by low-lying electronic states in transition metal complexes. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of hydrazide derivatives. bohrium.comnih.gov These methods provide a foundational understanding of the molecule's properties, which is essential for predicting its behavior and interactions.

Studies have utilized DFT with various functionals, such as B3LYP and M05-2X, and basis sets like 6-311G(d,p) to calculate key parameters. scirp.org These calculations help in understanding the geometric and electronic properties of hydrazide derivatives. scirp.org The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is a common practice. nih.gov The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. nih.gov The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing the chemical reactivity and stability of the molecule. nih.govresearchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

Other quantum chemical descriptors that are often calculated include:

Ionization Potential (I): Related to the HOMO energy, it represents the energy required to remove an electron. nih.gov

Electron Affinity (A): Related to the LUMO energy, it indicates the energy released when an electron is added. nih.gov

Electronegativity (χ): The tendency of the molecule to attract electrons. nih.gov

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution. nih.govresearchgate.net

Global Softness (S): The reciprocal of global hardness, indicating the molecule's polarizability. scirp.org

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. scirp.org

These parameters, derived from DFT calculations, provide a comprehensive picture of the reactivity of hydrazide derivatives and are often correlated with their observed biological activities. bohrium.comnih.gov For instance, the analysis of these descriptors has been used to predict the antioxidant potential of hydrazone derivatives. scirp.org

| Parameter | Description | Typical Method |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | DFT/B3LYP/6-311G(d,p) |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | DFT/B3LYP/6-311G(d,p) |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Calculated from EHOMO and ELUMO |

| Global Hardness (η) | Resistance to deformation of electron cloud | Calculated from I and A |

| Global Softness (S) | Measure of polarizability | Reciprocal of hardness |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. mdpi.com For "Hydrazide derivative 3" and related compounds, MD simulations provide crucial insights into their conformational flexibility and how they interact with biological targets. scilit.com

Conformational analysis of hydrazide-hydrazone derivatives has been investigated using temperature-dependent NMR spectroscopy and DFT calculations, revealing the presence of different conformers in solution due to the partial double bond character of the amide C-N bond. nih.govresearchgate.net DFT studies have been successful in identifying the most stable conformers, such as the E(C=N)-E(C(O)-N) conformer for some hydrazones. nih.govresearchgate.net MD simulations can further explore the conformational landscape of these molecules in a simulated biological environment, providing a more dynamic picture of their behavior. scilit.com

In Silico Prediction of Potential Biological Targets and Binding Modes

The identification of potential biological targets is a critical step in drug discovery. In silico methods, particularly molecular docking, are widely used to predict how a ligand like "this compound" might bind to a specific protein target. mdpi.comorgchemres.org This technique involves placing the ligand into the binding site of a receptor in various orientations and conformations and then scoring these poses to predict the most favorable binding mode. orgchemres.org

Molecular docking studies have been performed on various hydrazide derivatives to elucidate their binding interactions with a range of biological targets, including:

Enzymes: Such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and urease. nih.gov Docking studies help to understand the interaction patterns between the synthesized compounds and the active site of these enzymes. nih.gov

Anticancer Targets: Docking has been used to investigate the binding of hydrazide derivatives to proteins involved in cancer, such as the target with PDB ID 6MTU for anti-colon cancer activity. mdpi.com It has also been used to study interactions with anti-apoptotic proteins of the Bcl-2 family. longdom.orglongdom.org

Antimicrobial Targets: The binding modes of hydrazide derivatives with enzymes like the multidrug efflux pump (MATE) have been explored to understand their potential as antimicrobial agents. tandfonline.com DNA gyrase has also been identified as a potential target for antibacterial hydrazide hydrazones. mdpi.com

Fungicide Targets: Succinate (B1194679) dehydrogenase (SDH) has been investigated as a target for coumarin-3-hydrazide derivatives with antifungal properties. nih.gov

The results of molecular docking are often visualized to show the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. researchgate.net These predicted binding modes provide a rational basis for the observed biological activities and guide the design of more potent and selective inhibitors. nih.gov

| Target Class | Specific Target Example | Therapeutic Area |

|---|---|---|

| Enzyme Inhibitors | Acetylcholinesterase (AChE) | Neurodegenerative Diseases |

| Anticancer | Bcl-2 Family Proteins | Oncology |

| Antimicrobial | DNA Gyrase B | Infectious Diseases |

| Antifungal | Succinate Dehydrogenase (SDH) | Agriculture/Medicine |

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies and Parameter Derivations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. innovareacademics.in For hydrazide derivatives, 3D-QSAR models have been developed to guide the synthesis of new compounds with enhanced activity. nih.govacs.org

The process of QSAR modeling typically involves:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 or MIC values) is compiled. chalcogen.roderpharmachemica.com These activity values are often converted to a logarithmic scale (e.g., pIC50). chalcogen.ro

Molecular Descriptors: Various physicochemical parameters and structural properties of the molecules are calculated. These can include topological indices (e.g., Randic topology parameter, Balaban topological index), electronic parameters (e.g., HOMO energy), and steric and electrostatic fields (in 3D-QSAR). innovareacademics.injapsonline.comnih.gov

Model Development: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. chalcogen.ro

Model Validation: The predictive power of the QSAR model is assessed using a test set of compounds that were not used in the model development. chalcogen.ro

QSAR studies on hydrazide derivatives have revealed the importance of specific structural features for their biological activity. For example, some studies have shown that electron-donating groups or specific topological parameters are crucial for antimicrobial activity. innovareacademics.injapsonline.com The contour maps generated from 3D-QSAR models can provide a visual representation of the regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, thus guiding further molecular design. acs.org

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design approaches have been employed in the development of hydrazide derivatives. mdpi.com

Ligand-based drug design is utilized when the 3D structure of the biological target is unknown. mdpi.com This approach relies on the information from a set of known active ligands. mdpi.com Techniques like pharmacophore modeling are used to identify the essential structural features (pharmacophore) required for biological activity. mdpi.com For instance, a pharmacophore model for alkylhydrazide HDAC inhibitors identified the importance of hydrogen bond donors and acceptors in the hydrazide moiety and hydrophobic and aromatic features in other parts of the molecule. mdpi.com

Structure-based drug design (SBDD) is employed when the 3D structure of the target protein is available, often from X-ray crystallography or NMR spectroscopy. nih.govresearchgate.net This approach involves designing ligands that can fit into the binding site of the target and interact favorably with it. nih.gov Molecular docking is a key tool in SBDD. nih.gov For example, SBDD has been used to design novel 1,3,5-triazine (B166579) or pyrimidine (B1678525) derivatives containing a benzoyl hydrazine (B178648) moiety as selective PI3Kα inhibitors. nih.gov

The integration of both ligand- and structure-based methods can provide a more comprehensive approach to drug design. mdpi.com

Virtual Screening Protocols for Analog Identification and Prioritization

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. This approach can be either ligand-based or structure-based.

In the context of "this compound," virtual screening protocols can be established to identify new analogs with potentially improved properties. This would typically involve:

Library Preparation: A large database of chemical compounds is prepared for screening.

Screening:

Ligand-based virtual screening: This could involve searching for molecules that are structurally similar to "this compound" or that match a pharmacophore model derived from it.

Structure-based virtual screening (e.g., docking): The library of compounds is docked into the binding site of a known biological target of "this compound."

Hit Prioritization: The compounds are ranked based on their similarity scores or docking scores. The top-ranked compounds are then selected for further experimental testing.

While specific virtual screening campaigns for "this compound" are not detailed in the provided context, the computational tools and methodologies discussed above form the foundation for such protocols. The goal is to efficiently explore a vast chemical space to identify promising new lead compounds for drug discovery.

Mechanistic Investigations of Biological Activities in Vitro and Mechanistic Focus

Target Identification and Validation Strategies

The identification and validation of molecular targets are crucial first steps in understanding the therapeutic potential of any new chemical entity. For hydrazide derivatives, including the specific compound "Hydrazide derivative 3," this process involves a combination of computational and experimental approaches to pinpoint the proteins, enzymes, or pathways through which they exert their biological effects. danaher.comevotec.com

Initial strategies often involve in silico methods, such as reverse or inverse docking. rsc.org This computational technique docks the ligand (this compound) into the binding sites of a wide array of known biological targets. By analyzing the binding affinities and interaction patterns, researchers can generate hypotheses about potential molecular targets. rsc.org Further computational analysis, including homology searching, can identify essential proteins in pathogenic organisms that could serve as potential targets. rsc.org

Following computational predictions, experimental validation is essential. Cell-based assays are a widely used method to observe the effects of a compound on cellular functions and to confirm target engagement. danaher.com For instance, the Cellular Thermal Shift Assay (CETSA) can directly measure the interaction of a drug with its target protein within a cellular environment. danaher.com

In the context of antimicrobial research, identifying targets in organisms like Mycobacterium tuberculosis is a key strategy. nih.govresearchgate.net The sequencing of microbial genomes has significantly advanced the discovery of new targets and their corresponding inhibitors. nih.govresearchgate.net For anticancer applications, research has focused on the antiproliferative activities of hydrazide derivatives in various cancer cell lines, such as MCF-7 (breast cancer). mdpi.comnih.govfrontiersin.org The identification of specific targets, like the estrogen receptor alpha (ERα), and the subsequent investigation of the compound's effect on its expression and function, serve as a validation strategy. frontiersin.org

Ultimately, a combination of these strategies, from broad in silico screening to specific cell-based and biochemical assays, is employed to confidently identify and validate the biological targets of this compound, paving the way for more detailed mechanistic studies. evotec.com

Enzyme Inhibition Kinetics and Mechanisms (e.g., Reversible, Irreversible)

Hydrazide derivatives are known to interact with and inhibit various enzymes, and understanding the kinetics and mechanism of this inhibition is fundamental to elucidating their biological activity. Studies have explored the inhibitory effects of hydrazide derivatives on a range of enzymes, including quinone-dependent amine oxidases, laccase, urease, and phosphodiesterase. nih.govtandfonline.comnih.govarabjchem.org

The nature of enzyme inhibition by hydrazide derivatives can be either reversible or irreversible. For example, some aryl hydrazines are known to act as irreversible inhibitors of lysyl oxidase (LOX), an enzyme implicated in cancer metastasis. nih.gov The inhibition of LOX by phenylhydrazine (B124118) has been shown to be competitive with the substrate and irreversible. nih.gov In contrast, studies on other hydrazide derivatives have revealed different modes of inhibition. For instance, investigations into the inhibition of laccase from Trametes versicolor by a series of hydrazide-hydrazones showed various types of inhibition, including competitive, non-competitive, and uncompetitive mechanisms. nih.govnih.gov

Kinetic studies are crucial for determining the type of inhibition and the inhibition constant (Ki), which quantifies the potency of the inhibitor. The Lineweaver-Burk plot is a common graphical method used to distinguish between competitive, non-competitive, and uncompetitive inhibition. arabjchem.orgmdpi.com For example, kinetic studies on 3,4,5-trihydroxybenzohydrazones as urease inhibitors identified both competitive and non-competitive inhibitors within the series. arabjchem.org Similarly, the inhibition of monoamine oxidase A (hMAO-A) by certain hydrazone derivatives was investigated using enzyme kinetics to determine the inhibition mechanism. mdpi.com

The inhibitory activity and mechanism can be influenced by the specific structure of the hydrazide derivative. For example, in a study of laccase inhibitors, the presence of a slim salicylic (B10762653) aldehyde framework was found to be important for competitive inhibition, while bulkier substituents led to non-competitive or uncompetitive inhibition. nih.gov

Table 1: Enzyme Inhibition Data for Selected Hydrazide Derivatives

| Derivative Type | Target Enzyme | Inhibition Type | Ki or IC50 | Reference |

| Hydrazide-hydrazones | Laccase (T. versicolor) | Competitive, Non-competitive, Uncompetitive | Ki = 8–233 µM | nih.gov |

| 3,4,5-trihydroxybenzohydrazones | Urease | Competitive, Non-competitive | Ki = 10.53 - 19.1 µM | arabjchem.org |

| 1-substituted-2-phenylhydrazones | hMAO-A | Not specified | IC50 = 0.028 - 0.342 µM | mdpi.com |

| Oxovanadium(IV)–hydrazide complexes | Snake Venom Phosphodiesterase I | Non-competitive | IC50 = 7–15 μM | tandfonline.com |

| Hydrazide inhibitor 3 | Lysyl Oxidase (LOX) | Irreversible | IC50 = 20–100 μM | nih.gov |

Receptor Binding Assays and Ligand-Receptor Interaction Profiling

Receptor binding assays are a cornerstone in pharmacological research, providing direct evidence of a compound's interaction with a specific receptor and quantifying its binding affinity. For hydrazide derivatives, these assays have been instrumental in characterizing their interactions with various receptors, such as cannabinoid and adenosine (B11128) receptors. ebi.ac.uknih.govnih.gov

Displacement assays are a common type of receptor binding assay. In these experiments, a radiolabeled ligand with known affinity for the receptor is used. The ability of the test compound, such as a hydrazide derivative, to displace the radiolabeled ligand from the receptor is measured. This provides information about the test compound's binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value (the concentration of the compound that displaces 50% of the radiolabeled ligand). ebi.ac.uk

For example, a series of amide and hydrazide analogues of a cannabinoid CB1 receptor antagonist were evaluated in displacement assays using a radiolabeled cannabinoid agonist. ebi.ac.uk These studies helped to understand the effect of structural modifications on receptor affinity. ebi.ac.uk Similarly, acyl-hydrazide derivatives of a xanthine (B1682287) carboxylic congener (XCC) were tested in radioligand binding assays at adenosine receptors to determine their Ki values and selectivity for different receptor subtypes. nih.govnih.gov

The data from receptor binding assays are crucial for establishing the ligand-receptor interaction profile of a compound. This profile includes information on which receptors the compound binds to, with what affinity, and whether it acts as an agonist or antagonist. This information is vital for understanding the compound's potential therapeutic effects and off-target interactions.

In some cases, receptor binding studies have been used to understand the mechanism of action of natural products and their derivatives. For instance, a series of brevenal (B10860830) hydrazide derivatives were tested in in vitro synaptosome binding assays to determine their ability to displace brevetoxin (B15176840) from its native receptors. mdpi.com

Cellular Pathway Modulation and Signal Transduction Studies (In Vitro)

In vitro studies on cellular pathway modulation and signal transduction are essential for understanding the molecular mechanisms underlying the biological activities of compounds like this compound. These studies investigate how the compound affects specific signaling cascades within the cell, which can in turn influence cellular processes such as proliferation, apoptosis (programmed cell death), and inflammatory responses.

A key area of investigation for hydrazide derivatives is their impact on cancer cells. Research has shown that certain hydrazone derivatives can induce apoptosis in cancer cell lines. mdpi.comnih.gov For example, one study found that a specific hydrazone derivative increased the activation of caspase-3 and the number of cells undergoing early apoptosis in MCF-7 breast cancer cells. nih.gov Caspases are a family of proteases that play a central role in the execution of apoptosis. Another study demonstrated that a hydrazinyl molecule induced a significant increase in the level of active caspase 9, an initiator caspase involved in the mitochondrial apoptotic pathway, in MCF-7 cells. mdpi.com

Furthermore, hydrazone derivatives have been shown to modulate cell cycle progression. The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Certain hydrazone derivatives have been found to cause cell cycle arrest at the G1 phase, preventing the cell from entering the DNA synthesis phase and ultimately inhibiting proliferation. mdpi.com

The modulation of signaling pathways is often linked to the inhibition of specific enzymes, such as protein kinases. Protein kinases are crucial regulators of cell signaling, and their aberrant activity is often implicated in cancer. Some hydrazone derivatives have been identified as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase and Akt, both of which are important targets in cancer therapy. mdpi.comresearchgate.net The inhibition of these kinases can disrupt downstream signaling pathways involved in cell survival and proliferation. mdpi.com

In the context of inflammatory responses, the c-Jun N-terminal kinase (JNK) signaling pathway is a key player. Some sulfonyl hydrazide derivatives have been identified as modulators of the JNK pathway, suggesting their potential in treating disorders related to this pathway, such as autoimmune diseases. google.com

Antimicrobial and Antifungal Mechanistic Studies (In Vitro)

Hydrazide derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities, and in vitro mechanistic studies are crucial to understanding how these compounds exert their effects. tpcj.orgnih.govmdpi.combibliotekanauki.pld-nb.info The core of these investigations often revolves around the hydrazide-hydrazone moiety, which is believed to be a key pharmacophore responsible for their biological actions. tpcj.orgnih.gov

The primary mechanism of action for many antimicrobial hydrazide derivatives is thought to involve the disruption of the microbial cell wall and cell membrane integrity. mdpi.com This can lead to the leakage of cellular contents and ultimately cell death. The presence of the azomethine group (–NH–N=CH–) in hydrazones is considered important for their antimicrobial properties. nih.gov

In vitro antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com Studies have reported the MIC values of various hydrazide-hydrazone derivatives against a range of Gram-positive and Gram-negative bacteria. nih.govmdpi.comd-nb.info For instance, some derivatives have shown significant activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govmdpi.commdpi.com

In the context of antifungal activity, hydrazide derivatives have been evaluated against pathogenic fungi such as Candida albicans and Aspergillus niger. d-nb.info The mechanism of antifungal action is also thought to be related to the disruption of fungal cell membrane integrity.

Furthermore, some hydrazide derivatives are being investigated for their potential as antitubercular agents. bibliotekanauki.pl The search for new drugs against Mycobacterium tuberculosis is driven by the emergence of multidrug-resistant strains. bibliotekanauki.pl

The versatility of the hydrazide scaffold allows for the synthesis of a wide variety of derivatives, enabling researchers to explore structure-activity relationships and optimize antimicrobial and antifungal potency. tpcj.orgmdpi.comjocpr.com

Table 2: In Vitro Antimicrobial and Antifungal Activity of Selected Hydrazide Derivatives

| Derivative Type | Target Organism(s) | Observed Effect/Activity | Reference |

| Hydrazide-hydrazones | Gram-positive and Gram-negative bacteria | Inhibition of growth (MIC values reported) | nih.govmdpi.comd-nb.info |

| Anacardic acid hydrazones | C. albicans, A. niger | Antifungal activity (Zone of Inhibition) | d-nb.info |

| Nicotinic acid hydrazide-hydrazones | P. aeruginosa | Strong antibacterial activity (low MIC values) | nih.gov |

| 4-Aminoquinoline-hydrazones | E. faecalis, B. subtilis, S. aureus, P. aeruginosa | Potent antibacterial properties | mdpi.com |

| Hydrazide hydrazones | Pathogenic bacterial strains | Strong effects on pathogenic bacteria | mdpi.com |

Antioxidant Mechanisms and Free Radical Scavenging Capabilities (In Vitro)

Hydrazide derivatives have garnered significant attention for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. pensoft.netnih.gov Free radicals are highly reactive molecules that can cause oxidative damage to cells, contributing to the pathogenesis of various diseases. pensoft.net The antioxidant mechanism of hydrazide derivatives is often investigated through various in vitro assays.

A common method to assess free radical scavenging activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. tandfonline.com In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength. tandfonline.com The proposed mechanism for the DPPH radical scavenging ability of many hydrazide-containing molecules involves the hydrogen atom transfer (HAT) from the enol form of the hydrazide. tandfonline.com

Another widely used assay is the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. pensoft.net This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation. Several studies have demonstrated the potent ABTS radical scavenging properties of hydrazide-hydrazones. pensoft.net

The antioxidant activity of hydrazide derivatives can also be evaluated by their ability to scavenge other reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻•). nih.gov Chemiluminescent and spectrophotometric methods are often employed to measure the scavenging of these specific ROS. nih.gov Additionally, the ferric reducing antioxidant power (FRAP) assay can be used to determine the reducing ability of these compounds. tandfonline.com

The chemical structure of the hydrazide derivative plays a crucial role in its antioxidant capacity. The presence of phenolic hydroxyl groups, for example, can significantly enhance the free radical scavenging activity. nih.gov Density Functional Theory (DFT) studies are sometimes used to complement experimental findings by providing insights into the electronic properties and hydrogen-donating abilities of the molecules, further elucidating their antioxidant mechanisms. pensoft.netnih.gov

Table 3: In Vitro Antioxidant Activity of Selected Hydrazide Derivatives

| Derivative Type | Assay | Observed Activity | Reference |

| Pyrrole-based hydrazide-hydrazone | DPPH, ABTS | Potent antioxidant and radical-scavenging properties | pensoft.net |

| Hydrazide-containing fused azaisocytosines | DPPH, H₂O₂ scavenging, Ferric reducing power | Significant free radical scavenging ability | tandfonline.com |

| Pyrrole hydrazones | DPPH, ABT | Radical scavenging activity and reducing ability | farmaceut.org |

| 3-methoxy derivatives of salicylaldehyde (B1680747) benzoylhydrazone | Chemiluminescence (•OH, OCl⁻, O₂⁻•), ABTS | Scavenging of different reactive oxygen species | nih.gov |

| Phenolic hydrazide-hydrazone derivatives | DPPH, ABTS | Radical scavenging activity | nih.gov |

Structure-Activity Relationship (SAR) Derivations in Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. jocpr.com For hydrazide derivatives, SAR studies are crucial for optimizing their therapeutic potential by identifying key structural features that contribute to their efficacy and selectivity. tpcj.orgbibliotekanauki.pljocpr.com

The core of SAR for hydrazide derivatives often revolves around the hydrazide-hydrazone moiety (-CONH-N=CH-), which is considered a versatile pharmacophore. tpcj.orgnih.gov Modifications to different parts of this scaffold can lead to significant changes in biological activity.

Key areas of structural modification and their impact on activity include:

The Aldehyde/Ketone Moiety: The nature of the aldehyde or ketone used to form the hydrazone has a profound impact on activity. For instance, in the context of laccase inhibition, a slim salicylic aldehyde framework was found to be crucial for competitive inhibition, while bulkier substituents led to different inhibitory mechanisms. nih.gov

Substituents on Aromatic Rings: The type and position of substituents on any aromatic rings within the molecule can greatly influence activity. Electron-donating or electron-withdrawing groups, as well as their position (ortho, meta, para), can affect the electronic properties of the molecule and its interaction with biological targets. For example, in a series of urease inhibitors, the presence and position of hydroxyl and methoxy (B1213986) groups on a phenyl ring had a significant impact on inhibitory potency. arabjchem.org

The Hydrazide Core: Modifications to the acid hydrazide part of the molecule can also modulate activity. For example, in a study of cannabinoid receptor antagonists, comparing amide analogues to hydrazides helped to determine the effect of the second nitrogen atom on receptor binding affinity. ebi.ac.uk

Linker and Spacer Groups: The length and flexibility of any linker or spacer groups connecting different parts of the molecule can be critical. In the development of cannabinoid receptor ligands, increasing the length and bulk of a substituent was associated with increased receptor affinity and efficacy up to a certain point. ebi.ac.uk

SAR studies are often iterative, involving the synthesis and biological evaluation of a series of related compounds. The data generated from these studies can be used to build pharmacophoric models, which describe the essential structural features required for biological activity. These models can then guide the design of new, more potent, and selective derivatives. ebi.ac.uk

Medicinal Chemistry Principles and Lead Optimization Strategies

Rational Design Principles for Novel Hydrazide Derivative 3 Analogs

The rational design of novel analogs of this compound, a hydrazide-hydrazone, is grounded in understanding its structure-activity relationships (SAR). This compound is synthesized from the reaction of cyanoacetyl hydrazine (B178648) with 3-acetylpyridine (B27631) nih.govsemanticscholar.org. The core structure presents multiple points for chemical modification to enhance biological activity, selectivity, and pharmacokinetic properties.

Key principles for the rational design of new analogs include:

Modification of the Pyridine (B92270) Ring: The pyridine moiety can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule, potentially influencing its interaction with biological targets.

Alteration of the Hydrazone Linkage: The C=N bond of the hydrazone is crucial for its chemical and biological properties. Modifications in this region can affect the compound's stability and reactivity.

Substitution on the Active Methylene (B1212753) Group: The active methylene group (CH2) in the cyanoacetylhydrazide portion is a reactive site. Reactions at this position, for instance, with various aldehydes, can lead to the synthesis of a diverse library of derivatives nih.govsemanticscholar.org.

Introduction of Heterocyclic Rings: The core structure can be utilized as a scaffold to synthesize more complex heterocyclic compounds, such as coumarins, pyridines, and thiazoles, which have shown promising antitumor activities nih.govsemanticscholar.org.

A study on a series of synthesized hydrazide-hydrazone derivatives of compound 3 revealed that many exhibited significant inhibitory effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) nih.govsemanticscholar.org. The specific structural modifications that led to enhanced activity provide valuable insights for future rational design efforts.

Table 1: Antitumor Activity of Selected this compound Analogs

| Compound | Modification | Target Cancer Cell Line | Observed Activity |

|---|---|---|---|

| Compound 5a | Reaction with benzaldehyde (B42025) | MCF-7, NCI-H460, SF-268 | High inhibitory effect semanticscholar.org |

| Compound 7 | Reaction with salicylaldehyde (B1680747) to form a coumarin (B35378) derivative | MCF-7, NCI-H460, SF-268 | High inhibitory effect semanticscholar.org |

| Compound 9a-d | Reaction with diazonium salts | MCF-7, NCI-H460, SF-268 | Variable inhibitory effects semanticscholar.org |

| Compound 23a,b | Reaction with cinnamonitrile (B126248) derivatives to form pyridine derivatives | MCF-7, NCI-H460, SF-268 | High inhibitory effect semanticscholar.org |

Scaffold Hopping and Bioisosteric Replacements in Hydrazide Series

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel compounds by modifying the core structure of a known active molecule uniroma1.itnih.gov. These approaches aim to improve properties such as potency, selectivity, and pharmacokinetics, or to find new, patentable chemical entities uniroma1.itnih.govresearchgate.net.

For the this compound series, these strategies can be applied as follows:

Scaffold Hopping: This involves replacing the central hydrazide-hydrazone core with a different chemical scaffold that maintains the essential spatial arrangement of the key interacting groups. The goal is to identify new core structures that may offer improved properties while retaining the desired biological activity uniroma1.itnih.gov.

Bioisosteric Replacement: This strategy focuses on replacing specific functional groups or substituents with others that have similar physical or chemical properties, leading to a similar biological response nih.govresearchgate.net. For this compound, potential bioisosteric replacements could include:

Replacing the pyridine ring with other heteroaromatic systems like pyrimidine (B1678525), pyrazine, or thiazole.

Substituting the cyano group (-CN) with other electron-withdrawing groups such as a nitro group (-NO2) or a trifluoromethyl group (-CF3).

Replacing the amide bond within the hydrazide moiety with a bioisosteric equivalent to alter stability or hydrogen bonding capacity.

Table 2: Potential Bioisosteric Replacements for this compound

| Original Moiety | Potential Bioisosteric Replacement | Rationale |

|---|---|---|

| Pyridine Ring | Thiazole, Pyrimidine, Phenyl | Alter aromatic properties and potential for new interactions with the target. uniroma1.it |

| Cyano Group (-CN) | Nitro Group (-NO2), Halogens (F, Cl) | Modify electronic properties and lipophilicity. researchgate.net |

| Amide Linkage (-CONH-) | Reverse Amide, Ester, Sulfonamide | Change hydrogen bonding patterns and metabolic stability. nih.gov |

Strategies for Enhancing Target Selectivity and Specificity

Enhancing the selectivity and specificity of a drug candidate is crucial for minimizing off-target effects and improving its therapeutic index. For hydrazide derivatives, several strategies can be employed to achieve this. A study on novel hydrazide-based small molecules led to the development of a potent and selective histone deacetylase 3 (HDAC3) inhibitor nih.gov. The lead compound from this series showed high potency for HDAC3 and at least 18-fold selectivity over other HDAC isoforms nih.gov.

Drawing from such examples, strategies to enhance the selectivity of this compound analogs could include:

Structure-Based Design: If the biological target is known, its three-dimensional structure can be used to design analogs that fit precisely into the active site, maximizing specific interactions and minimizing binding to other targets.

Introduction of Specific Functional Groups: Incorporating functional groups that can form specific interactions (e.g., hydrogen bonds, ionic bonds) with unique residues in the target's active site can significantly enhance selectivity. For instance, modifying the capping group or the linker in hydrazide-based HDAC inhibitors was shown to impact selectivity against different HDAC subtypes scispace.com.

Conformational Constraint: Introducing rigid elements or cyclic structures into the molecule can lock it into a specific conformation that is preferred for binding to the intended target, thereby reducing its affinity for other proteins.

Fragment-Based Drug Discovery (FBDD) Approaches Involving Hydrazides

Fragment-based drug discovery (FBDD) is a method for identifying lead compounds by screening small chemical fragments, which typically have weak binding affinities to the target frontiersin.orgtechnologynetworks.com. These initial hits are then optimized and grown into more potent, drug-like molecules frontiersin.org. The hydrazide moiety is a valuable functional group that can be incorporated into fragments for FBDD campaigns.

FBDD involving hydrazides can proceed through several strategies:

Fragment Screening: A library of small molecules containing the hydrazide functional group can be screened against a biological target to identify initial binding fragments.

Fragment Growing: Once a hydrazide-containing fragment is identified as a hit, chemical synthesis can be used to add functional groups and build upon the fragment to improve its affinity and potency frontiersin.org.

Fragment Linking: If two or more fragments are found to bind to adjacent sites on the target protein, they can be linked together to create a single, more potent molecule frontiersin.orgtechnologynetworks.com. The hydrazide moiety can serve as a versatile linker in this approach. Protein-templated click chemistry is a powerful strategy to link fragments, and hydrazide groups have been used in fragments for this purpose nih.gov.

Prodrug Design Strategies Utilizing Hydrazide Moieties

Prodrugs are inactive or less active molecules that are converted into the active drug form within the body frontiersin.orgsciensage.info. This approach can be used to improve a drug's pharmacokinetic properties, such as absorption, distribution, and to reduce toxicity sciensage.infoscirp.org. The hydrazide and hydrazone functionalities are particularly useful in prodrug design.

Strategies for designing prodrugs utilizing hydrazide moieties include:

Carrier-Linked Prodrugs: The active drug containing a hydrazide can be linked to a carrier molecule (promoieity) scirp.org. This linkage is designed to be cleaved enzymatically or chemically under specific physiological conditions to release the active drug sciensage.infoscirp.org.

pH-Sensitive Release: Hydrazone bonds are known to be acid-labile scirp.orgnih.gov. This property can be exploited to design prodrugs that are stable at physiological pH (around 7.4) but release the active drug in the acidic microenvironment of tumors (pH 6.5–7.2) or within acidic cellular compartments like endosomes and lysosomes scirp.orgnih.gov.

Enzyme-Activated Prodrugs: Prodrugs can be designed with linkages that are specifically cleaved by enzymes that are overexpressed in target tissues, such as certain tumors nih.gov.

For this compound, its hydrazone structure makes it an excellent candidate for pH-sensitive prodrug strategies, potentially allowing for targeted drug release in cancerous tissues.

Development of Linkers and Conjugates for Targeted Delivery Systems (Conceptual)

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues biosynth.com. This is often achieved by conjugating the drug to a targeting ligand, such as an antibody or a peptide, via a chemical linker nih.gov. The hydrazide/hydrazone chemistry is widely used in the development of these linkers.

Conceptually, this compound could be incorporated into a targeted delivery system through the following steps:

Linker Attachment: A linker molecule would be attached to the this compound scaffold. The linker must be stable in circulation but cleavable at the target site researchgate.net. Hydrazone linkers are a popular choice due to their acid-sensitive nature, allowing for drug release in the acidic tumor microenvironment nih.govresearchgate.net. Polyethylene glycol (PEG) can also be incorporated into the linker to improve solubility and stability axispharm.com.

Conjugation to a Targeting Moiety: The other end of the linker would be conjugated to a targeting molecule that specifically recognizes and binds to receptors or antigens on the surface of target cells (e.g., cancer cells).

Systemic Administration and Targeted Release: Once administered, the conjugate would circulate in the bloodstream, and the targeting moiety would guide it to the target cells. Upon reaching the target site, the linker would be cleaved (e.g., by the low pH), releasing the active this compound to exert its therapeutic effect biosynth.com. Branched hydrazone linkers can be used to attach multiple drug molecules to a single targeting ligand, thereby increasing the drug payload google.com.

This approach could significantly enhance the therapeutic efficacy of this compound while reducing systemic toxicity.

Advanced Applications Beyond Traditional Medicinal Chemistry

Hydrazide Derivative 3 in Organic Catalysis and Organocatalysis

While direct applications of Isophthalic dihydrazide (this compound) as an organocatalyst are not extensively documented, the inherent chemical properties of the hydrazide moiety suggest its potential in this field. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, often relies on the formation of transient covalent intermediates or non-covalent interactions to lower the activation energy of a reaction.

The hydrazide group possesses both nucleophilic and hydrogen-bond donating capabilities, which are key features in many organocatalytic systems. For instance, chiral hydrazides have been developed as organocatalysts for enantioselective Diels-Alder reactions. clockss.orgrsc.org These catalysts can activate α,β-unsaturated aldehydes by forming a hydrazone intermediate, which then reacts with a diene in a stereocontrolled manner. The general mechanism involves the formation of an iminium ion, which is a common activation mode in aminocatalysis.

The potential for this compound to act as an organocatalyst can be inferred from the broader success of other hydrazide- and hydrazine-based catalysts. clockss.orgclockss.org The two hydrazide groups in Isophthalic dihydrazide could potentially be functionalized with chiral auxiliaries to create a bidentate catalyst for asymmetric transformations. Furthermore, the aromatic core of this compound could be modified to tune its electronic and steric properties, thereby influencing the efficiency and selectivity of the catalyzed reaction.

Table 1: Potential Organocatalytic Applications of this compound

| Reaction Type | Potential Role of this compound | Key Functional Group Interaction |

| Diels-Alder Reaction | Activation of dienophiles | Formation of hydrazone intermediate |

| Michael Addition | Enamine or iminium ion catalysis | Nucleophilic attack of the hydrazide |

| Aldol Reaction | Enamine catalysis | Formation of a nucleophilic enamine |

| Friedel-Crafts Alkylation | Hydrogen bonding activation | Activation of electrophile |

Role in Material Science and Polymer Chemistry

This compound has demonstrated significant utility in material science and polymer chemistry, where its bifunctional nature allows it to act as a crucial building block and modifying agent in the creation of advanced materials with tailored properties.

Covalent Organic Frameworks (COFs) Formation

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with a highly ordered structure, formed through the self-assembly of organic building blocks linked by strong covalent bonds. The use of hydrazide-containing molecules as building blocks has led to the development of robust COFs with unique properties. researchgate.netnih.govacs.orgnih.gov

A postsynthetic strategy has been reported for the creation of COFs with irreversible hydrazide linkages. researchgate.netnih.govacs.orgnih.gov This method involves the initial synthesis of a hydrazine-linked COF, which is then partially oxidized to form the more stable hydrazide-linked framework. researchgate.netnih.govacs.orgnih.gov These hydrazide-linked COFs have shown exceptional chemical stability, even in harsh conditions such as boiling water, strong acids, and strong bases. acs.org

The resulting hydrazide-linked COFs exhibit high crystallinity and permanent porosity, making them suitable for applications such as gas storage and separation. acs.org For instance, one such hydrazide-linked COF demonstrated a high capacity for iodine uptake, suggesting its potential use in environmental remediation. acs.org Another notable application is in water harvesting from the air, even in arid conditions, due to the hydrophilic nature of the hydrazide linkages. researchgate.netnih.govacs.orgnih.gov

Polymerization Initiators and Modifiers

Isophthalic dihydrazide (this compound) is widely used as a crosslinking agent, curative, and hardener in various polymer systems. gantrade.comspecialchem.com Its bifunctionality allows it to react with other polymers to form a three-dimensional network, thereby enhancing the mechanical and thermal properties of the material.

In epoxy resin systems, this compound acts as a latent curing agent. gantrade.comspecialchem.com It remains inactive at room temperature, providing a long pot life, but reacts at elevated temperatures to crosslink the epoxy polymer chains. This property is particularly useful in the manufacturing of prepregs, adhesives, and coatings. ac-catalysts.com Similarly, in acrylic emulsions, it can be used as a crosslinking agent, often in combination with other monomers like diacetone acrylamide, to improve the durability and water resistance of coatings. gantrade.comadhesivesmag.com

Furthermore, derivatives of Isophthalic dihydrazide have been investigated as nucleating agents for biodegradable polymers like poly(L-lactide) (PLLA). The addition of these derivatives can accelerate the crystallization of PLLA, leading to improved mechanical properties and heat resistance. semanticscholar.org

Table 2: Role of this compound in Polymer Systems

| Polymer System | Role of this compound | Resulting Property Improvement |

| Epoxy Resins | Latent Curing Agent/Hardener | Increased thermal stability and mechanical strength |

| Acrylic Emulsions | Crosslinking Agent | Enhanced durability and water resistance |

| Polyurethanes | Chain Extender | Improved toughness and reduced yellowing ac-catalysts.com |

| Poly(L-lactide) | Nucleating Agent | Accelerated crystallization, improved heat resistance |

Self-Assembly and Supramolecular Structures

The ability of hydrazide derivatives to form well-defined supramolecular structures through non-covalent interactions, such as hydrogen bonding and π-π stacking, is a key aspect of their application in material science. The formation of COFs, as discussed earlier, is a prime example of the self-assembly of hydrazide-containing building blocks into highly ordered, crystalline materials. researchgate.netnih.govacs.orgnih.gov

Beyond COFs, the self-assembly of hydrazide derivatives can lead to the formation of other supramolecular structures like gels and liquid crystals. The hydrogen bonding capabilities of the hydrazide moiety, combined with the rigid aromatic core of this compound, provide the necessary interactions for the formation of extended networks that can trap solvent molecules to form a gel. These materials have potential applications in areas such as drug delivery and tissue engineering.

Development of Chemo-Sensors and Fluorescent Probes

The development of selective and sensitive chemo-sensors for the detection of ions and small molecules is a significant area of research. Hydrazide derivatives have emerged as a versatile platform for the design of fluorescent probes due to their ability to coordinate with metal ions and to undergo structural changes that result in a detectable optical response. researchgate.netmedchemexpress.com

A fluorescent probe based on Isophthalic dihydrazide (this compound) has been synthesized for the relay recognition of aluminum ions (Al³⁺) and pyrophosphate. ccspublishing.org.cn This probe exhibits high selectivity and a low detection limit for Al³⁺ through a significant fluorescence enhancement. ccspublishing.org.cn The formation of a complex between the probe and Al³⁺ restricts the C=N isomerization and inhibits photoinduced electron transfer, leading to the "turn-on" fluorescence. researchgate.net

The design of such probes often involves the condensation of a hydrazide with a fluorophore-containing aldehyde or ketone to create a hydrazone. The resulting molecule is typically weakly fluorescent. Upon binding to a specific analyte, the coordination event alters the electronic properties of the molecule, leading to a change in its fluorescence emission. researchgate.netnih.gov Rhodamine and fluorescein (B123965) are common fluorophores used in the design of hydrazide-based probes. researchgate.netmedchemexpress.com

Table 3: Characteristics of an Isophthalic Dihydrazide-Based Fluorescent Probe

| Analyte | Detection Method | Response | Limit of Detection |